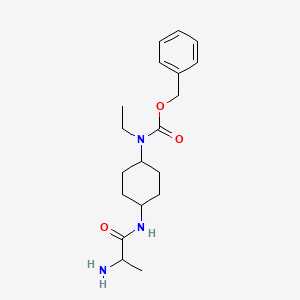
(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(ethyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, an aminopropanamido group, and a cyclohexyl ring. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminopropanamido Group: This step involves the reaction of a suitable amine with a propanoic acid derivative under controlled conditions to form the aminopropanamido group.
Cyclohexyl Ring Introduction: The cyclohexyl ring is introduced through a cyclization reaction, which may involve the use of a cyclohexanone derivative and appropriate catalysts.
Benzyl Group Addition: The benzyl group is added via a nucleophilic substitution reaction, where a benzyl halide reacts with the intermediate compound.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with an appropriate isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(ethyl)carbamate: Similar structure but with a tert-butyl group instead of a benzyl group.
(S)-Methyl (4-(2-aminopropanamido)cyclohexyl)(ethyl)carbamate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(ethyl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H29N3O3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
benzyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-ethylcarbamate |
InChI |
InChI=1S/C19H29N3O3/c1-3-22(19(24)25-13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)21-18(23)14(2)20/h4-8,14,16-17H,3,9-13,20H2,1-2H3,(H,21,23) |
InChI Key |
MJEYWCXHLFXGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(2-cyanophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14789174.png)
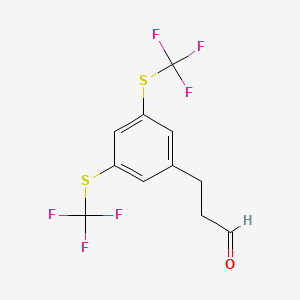
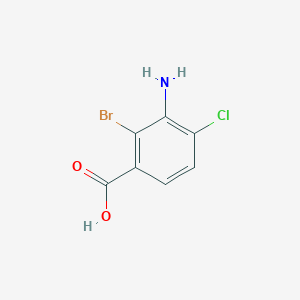
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14789197.png)
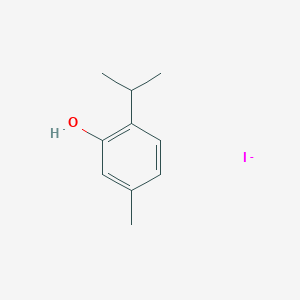

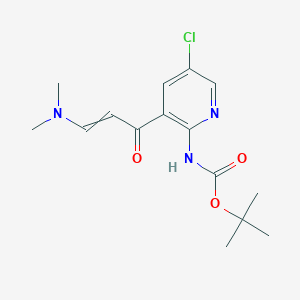
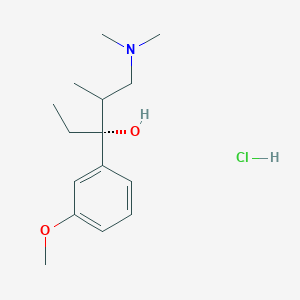
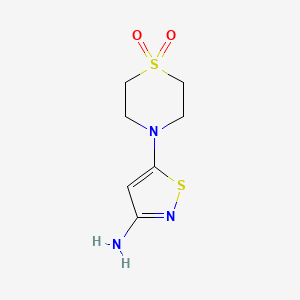
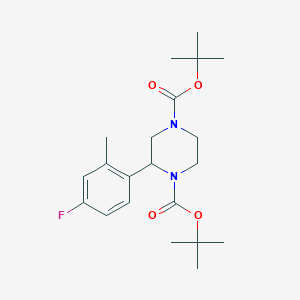
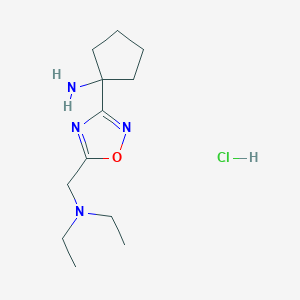
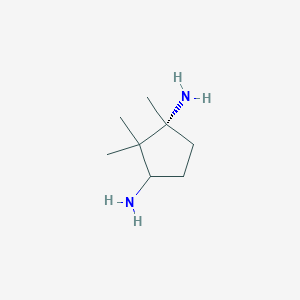
![2-[1-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)ethyl]-2-(2,4-difluorophenyl)oxirane](/img/structure/B14789238.png)
![(10R,13S,17R)-17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14789249.png)
